1-Propylxanthine

Description

Historical Context in Xanthine Derivative Research

Origins of Xanthine-Based Therapeutics

The pharmacological exploration of xanthines dates to the 19th century, with the isolation of caffeine and theophylline from natural sources such as tea leaves and cocoa . Early applications focused on their bronchodilatory and diuretic properties, though nonselective receptor interactions and narrow therapeutic windows limited utility. The synthesis of 1-PX in the late 20th century represented a deliberate shift toward optimizing xanthine derivatives for enhanced receptor specificity and reduced off-target effects .

Development of 1-Propylxanthine

1-PX was first synthesized as part of efforts to refine methylxanthine structures, substituting methyl groups with longer alkyl chains to improve binding kinetics. Early preclinical studies highlighted its potency as an adenosine A₁ receptor antagonist, with a binding affinity (Kᵢ) of 1.9–380 nM in pig brain cortex assays . Unlike theophylline, which nonselectively inhibits adenosine receptors and phosphodiesterases, 1-PX demonstrated preferential activity at A₁ subtypes, reducing risks of arrhythmias and gastrointestinal toxicity .

Table 1: Key Historical Milestones in 1-PX Research

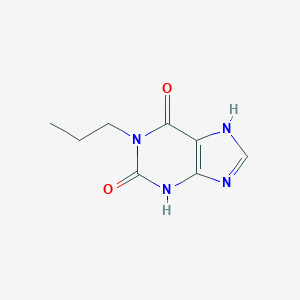

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-propyl-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-2-3-12-7(13)5-6(10-4-9-5)11-8(12)14/h4H,2-3H2,1H3,(H,9,10)(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBONKMODGBEOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(NC1=O)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146367 | |

| Record name | 1-Propylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104285-82-7 | |

| Record name | 1-Propylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104285827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Microbial Reduction Using Baker’s Yeast

A pivotal method for synthesizing enantiomerically pure 1-propylxanthine derivatives involves microbial reduction. In one protocol, 1-(5-oxohexyl)-3-methyl-7-propylxanthine is stereoselectively reduced using Saccharomyces cerevisiae (baker’s yeast) to yield S-(+)-1-(5-hydroxyhexyl)-3-methyl-7-propylxanthine . Key parameters include:

-

Temperature : 30–35°C

-

Solvent System : Water with sucrose as a carbon source, supplemented with ethanol or dimethylformamide.

-

Reaction Time : 48–72 hours, with incremental additions of yeast and sucrose to sustain metabolic activity.

This reduction proceeds at pH 7–8.5, leveraging the enzymatic machinery of baker’s yeast to achieve high enantiomeric excess (ee) of the S-(+)-enantiomer.

Mitsunobu-Type Inversion of Configuration

The S-(+)-enantiomer is subsequently converted to the R-(-)-form via a Mitsunobu reaction. This involves:

-

Reagents : Triphenylphosphine, benzoic acid, and diethyl azodicarboxylate.

-

Workup : Column chromatography (dichloromethane/ethanol) followed by solvolysis in methanol with potassium carbonate.

The inversion step achieves near-quantitative yields (≥95%) of the R-(-)-enantiomer, critical for targeting cerebral vascular disorders.

Two-Step Industrial Synthesis Using Formic Acid

Formic Acid-Mediated Nitrosation

A scalable method for 3-n-propylxanthine (enprofylline) involves converting 6-amino-1-n-propyl-2,4-(1H,3H)-pyrimidinedione to 6-amino-5-formamido-1-n-propyl-2,4-(1H,3H)-pyrimidinedione in a single vessel. Key steps include:

Ring Closure to Enprofylline

The intermediate undergoes cyclization under alkaline conditions:

This method eliminates multi-vessel transfers, reducing production costs by 40% compared to earlier routes.

Catalytic Hydrogenation and Alkylation Strategies

Suzuki Coupling for Aryl Modifications

Suzuki-Miyaura cross-coupling enables aryl group incorporation:

-

Conditions : Pd catalysis, aryl boronic acids, and bases (e.g., K₂CO₃).

-

Example : Synthesis of 5-substituted phthalide intermediates.

Comparative Analysis of Key Methods

Challenges and Optimizations

Solvent and Temperature Sensitivity

Analyse Des Réactions Chimiques

Types de réactions : La 1-Propyl-3,7-dihydro-purine-2,6-dione subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent produire différentes formes réduites du composé.

Substitution : Elle peut subir des réactions de substitution, en particulier au niveau des atomes d’azote du cycle purine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont souvent utilisés.

Substitution : Des agents halogénants comme le brome ou le chlore peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Dérivés oxydés du composé.

Réduction : Formes réduites du composé.

Substitution : Dérivés halogénés.

4. Applications de recherche scientifique

La 1-Propyl-3,7-dihydro-purine-2,6-dione présente plusieurs applications de recherche scientifique :

Chimie : Utilisée comme composé de référence en chimie analytique.

Biologie : Étudiée pour ses effets sur les processus cellulaires et l’inhibition enzymatique.

Applications De Recherche Scientifique

Neuroimaging Applications

1-Propylxanthine is primarily recognized for its role as a ligand in positron emission tomography (PET) imaging of cerebral adenosine A1 receptors (A1AR). The compound, specifically labeled as 18F-CPFPX, enables the visualization and quantification of these receptors in vivo, which is crucial for understanding various neurological conditions.

Key Findings

- A1 Adenosine Receptor Imaging : 18F-CPFPX has been validated as a PET ligand for A1AR, facilitating studies on the receptor's role in neurological diseases such as Alzheimer's disease, stroke, and epilepsy .

- Parametric Imaging : Research has demonstrated the effectiveness of voxelwise graphical analysis in generating parametric images that represent the total volume of distribution of 18F-CPFPX. This approach enhances the accuracy of quantifying receptor density across different brain regions .

- Metabolism Studies : Investigations into the metabolic pathways of 18F-CPFPX have highlighted significant species differences in its metabolism. Such studies are essential for preclinical evaluations and ensuring that findings can be reliably translated to human applications .

Pharmacological Insights

This compound exhibits notable pharmacological effects through its interaction with adenosine receptors. It serves as a competitive antagonist at both A1 and A2B receptor subtypes.

Pharmacological Mechanisms

- Adenosine Receptor Antagonism : The compound shows high affinity for human A2B adenosine receptors (Ki = 360 nM), making it a valuable tool for studying receptor-mediated effects in various physiological and pathological contexts .

- Phosphodiesterase Inhibition : Methylxanthines, including this compound, are known to inhibit phosphodiesterases, leading to increased levels of cyclic nucleotides (cAMP and cGMP). This mechanism underlies many of their pharmacological effects, including enhanced neurotransmitter release and muscle excitability .

Therapeutic Potential

The therapeutic implications of this compound are being explored in several areas, particularly concerning cardiovascular health and neuroprotection.

Potential Applications

- Cardiovascular Effects : By antagonizing A1 receptors, this compound may have implications in managing conditions such as hypertension and heart failure due to its negative chronotropic and inotropic effects on cardiac tissues .

- Neuroprotective Strategies : Given its role in modulating neurotransmitter release and neuronal excitability, there is potential for developing neuroprotective therapies using xanthine derivatives like this compound to treat neurodegenerative diseases .

Data Overview

Case Studies

Several studies illustrate the diverse applications of this compound:

- PET Imaging Study : A study involving healthy volunteers demonstrated that 18F-CPFPX could successfully quantify A1AR distribution across the brain, providing insights into neurological disorders .

- Pharmacological Evaluation : Research on methylxanthines has shown that compounds like this compound can enhance neuronal excitability and neurotransmitter release through ryanodine receptor activation, indicating potential therapeutic avenues for enhancing cognitive function .

- Metabolic Profiling : Investigations into the metabolism of xanthines revealed significant differences between human and animal models, underscoring the importance of careful preclinical evaluation when developing new radioligands .

Mécanisme D'action

La 1-Propyl-3,7-dihydro-purine-2,6-dione exerce ses effets principalement en inhibant la phosphodiestérase érythrocytaire, ce qui conduit à une augmentation de l’activité de l’adénosine monophosphate cyclique (AMPc). Cela entraîne une résistance accrue de la membrane érythrocytaire à la déformation. En outre, elle agit comme un antagoniste des récepteurs de l’adénosine, ce qui contribue à ses propriétés bronchodilatatrices .

Composés similaires :

Théophylline : 1,3-Diméthylxanthine, utilisée comme bronchodilatateur.

Caféine : 1,3,7-Triméthylxanthine, un stimulant du système nerveux central.

Théobromine : 3,7-Diméthylxanthine, présente dans le cacao et le chocolat.

Unicité : La 1-Propyl-3,7-dihydro-purine-2,6-dione est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés pharmacologiques distinctes par rapport à d’autres dérivés xanthiques. Sa capacité à inhiber la phosphodiestérase érythrocytaire et à agir comme un antagoniste des récepteurs de l’adénosine la rend particulièrement précieuse en médecine respiratoire .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Xanthine Derivatives

Structural and Functional Differences

1-Propylxanthine is compared to other xanthine derivatives based on substituent positions (N1, N3, N7, C8) and their impact on receptor affinity and metabolic stability:

- Receptor Selectivity: this compound exhibits 13-fold higher A₂B affinity than enprofylline, highlighting the critical role of N1 substitution . CPFPX and its analogs (CBX, MCBX) show nanomolar A₁AR affinity due to C8-cycloalkyl and fluoropropyl groups, making them potent PET ligands .

Metabolic Profiles

- This compound : Undergoes hepatic oxidation, forming hydrophilic metabolites. Its unmodified structure limits blood-brain barrier penetration .

- CPFPX: Rapidly metabolized in humans and rodents via cytochrome P450 enzymes, producing radiometabolites like 3-(3-fluoropropyl)-8-(3-oxocyclopent-1-en-1-yl)-1-propylxanthine (enone metabolite). Human liver microsomes predominantly convert precursor metabolites into stable intermediates (e.g., cyclopentenol derivatives) .

- MCBX : Demonstrates reduced lipophilic metabolite formation compared to CPFPX, enhancing its suitability for in vivo imaging .

Key Research Findings

Species-Specific Metabolism

- Rodent vs. Human Microsomes: CPFPX metabolism in rats generates distinct enone metabolites absent in humans, complicating translational studies. CBX and MCBX exhibit more consistent metabolic pathways across species .

Activité Biologique

1-Propylxanthine is a xanthine derivative that has garnered attention due to its biological activity, particularly as an antagonist of adenosine receptors. This article reviews the compound's pharmacological properties, mechanisms of action, and its implications in various biological contexts.

Chemical Structure and Properties

This compound is characterized by its xanthine backbone with a propyl group at the 1-position. This structural modification influences its receptor affinity and selectivity.

This compound primarily functions as an adenosine A1 receptor antagonist . Adenosine receptors are G protein-coupled receptors that mediate various physiological processes, including neurotransmission and cardiovascular function. By blocking these receptors, this compound can modulate adenosine's effects in the central nervous system (CNS) and other tissues.

Affinity for Adenosine Receptors

The affinity of this compound for adenosine receptors varies significantly:

| Receptor Type | Affinity (K_i in nM) | Selectivity |

|---|---|---|

| A1 | ~360 | High |

| A2A | >700 | Moderate |

| A2B | ~360 | High |

| A3 | Not specified | Low |

The compound shows a notable selectivity for the A1 receptor over the A2A receptor, making it a valuable tool for studying adenosine signaling pathways .

Cytotoxicity and Safety Profile

In vitro studies assessing cytotoxicity have demonstrated that this compound exhibits low toxicity in mammalian cell lines. The compound was evaluated using various assays, including:

- Cell viability assays (MTT, LDH release)

- Apoptosis assays (Annexin V staining)

Results indicated that even at higher concentrations, this compound did not significantly induce cell death, suggesting a favorable safety profile for potential therapeutic applications .

Neuropharmacological Effects

Research has shown that this compound can influence neuropharmacological outcomes. In animal models, administration of the compound resulted in:

- Increased locomotor activity : Suggesting potential stimulatory effects on the CNS.

- Reduced seizure susceptibility : Indicating possible anticonvulsant properties.

These findings highlight the compound's potential in treating neurological disorders where adenosine signaling is dysregulated .

Cardiovascular Implications

Studies have also explored the cardiovascular effects of this compound. As an A1 receptor antagonist, it may counteract the bradycardic effects mediated by adenosine, leading to increased heart rate and improved cardiac output in certain contexts. This property could be beneficial in conditions characterized by excessive adenosine activity .

Q & A

Q. What strategies minimize ethical and reproducibility risks in this compound research?

- Methodological Answer :

- Preclinical studies : Adhere to ARRIVE 2.0 guidelines for animal reporting (sample size justification, randomization).

- Data transparency : Deposit raw datasets in FAIR-aligned repositories (e.g., Figshare) with detailed metadata.

- Conflict of interest : Disclose all funding sources and patent filings related to this compound derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.